molecular formula C26H23N3O6 B2824749 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrobenzoate CAS No. 361159-05-9

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrobenzoate

Cat. No. B2824749
CAS RN: 361159-05-9
M. Wt: 473.485
InChI Key: KKDRLGDIPFDYLP-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C26H23N3O6 and its molecular weight is 473.485. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Drug Discovery

  • Research into the 2,4-diaminoquinazoline series, including compounds related to the chemical structure , has identified them as effective inhibitors of Mycobacterium tuberculosis growth. This demonstrates their potential in tuberculosis drug discovery, highlighting the importance of certain structural elements for biological activity (Odingo et al., 2014).

Photopolymerization and Material Science Applications

  • The synthesis and study of acrylated naphthalimide one-component visible light initiators, closely related to the queried compound, show that these compounds exhibit good photopolymerization initiating performance and high migration stability in their initiated cured films. This has implications for material sciences, particularly in developing photopolymerization technologies (Jianjing Yang et al., 2018).

Gel Formation and Solvation Effects

  • Studies on the solvation effects and gel formation in imide derivatives, including those structurally related to the chemical , reveal how solvent composition can dictate the pathways of chemical reactions and the physical properties of the resulting materials. These findings are valuable for the design and synthesis of new materials with tailored properties (D. Singh & J. Baruah, 2008).

Reactions of Nitro Compounds

  • The reactions of nitro compounds, such as 2-nitronaphthalene and 6-nitroquinoline, with malononitrile in the presence of an amine, including piperidine, highlight the versatility and reactivity of these compounds in synthesizing a range of chemical structures. This research provides insights into the synthesis of urea and quinazoline derivatives, contributing to the development of new compounds with potential biological activities (Toshihiko Ohshima et al., 1981).

Antihypertensive Agents

  • A study on the synthesis of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents suggests that these compounds, by affecting blood pressure regulation, can serve as leads in the development of new treatments for hypertension. This demonstrates the potential pharmaceutical applications of compounds with structures related to the one (H. Takai et al., 1986).

properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6/c30-24-20-6-4-5-19-22(27-13-2-1-3-14-27)12-11-21(23(19)20)25(31)28(24)15-16-35-26(32)17-7-9-18(10-8-17)29(33)34/h4-12H,1-3,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDRLGDIPFDYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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